

# The Discovery of Gp100: A Melanoma Antigen Unveiled by the Immune System

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

The identification of tumor-associated antigens recognized by the human immune system marked a pivotal moment in the history of cancer immunotherapy. Among the first and most significant of these was Glycoprotein 100 (Gp100), a melanosomal protein that became a key target for melanoma therapies. Its discovery was not the result of a single breakthrough but rather a methodical series of experiments primarily conducted in the early 1990s in the laboratories of Dr. Steven A. Rosenberg at the National Cancer Institute and collaborators. This guide provides an in-depth technical overview of the core experimental journey that led to the identification and characterization of Gp100 as a major melanoma antigen, offering detailed protocols, quantitative data from seminal studies, and visualizations of the critical workflows and biological pathways.

## The Core Discovery: Tumor-Infiltrating Lymphocytes as Guides

The story of Gp100 begins with the observation that some melanoma patients experienced spontaneous tumor regression, hinting at an effective, naturally occurring anti-tumor immune response. A key component of this response was found to be Tumor-Infiltrating Lymphocytes (TIL), which are T cells that have left the bloodstream to enter and attack the tumor tissue.



Researchers hypothesized that these TILs could recognize specific molecules—antigens—on the surface of melanoma cells.

The central strategy was to use these melanoma-reactive TILs as probes to identify the genes encoding the antigens they targeted. This culminated in the identification of Gp100 by demonstrating that a specific TIL clone, TIL 1200, derived from a melanoma patient, could recognize and kill non-melanoma cells if they were genetically engineered to express the Gp100 protein.[1]

## **Experimental Data and Protocols**

The following sections detail the key experiments, presenting the methodologies in a step-bystep format and summarizing the quantitative findings in structured tables.

### **Experiment 1: Identification of Melanoma-Reactive TIL**

The first step was to isolate and expand T cells from a patient's tumor and confirm their specific reactivity against melanoma cells.

Experimental Protocol: Isolation and Culture of Tumor-Infiltrating Lymphocytes

- Tumor Digestion: Fresh melanoma tumor specimens were minced into 1-2 mm fragments.
   These fragments were then enzymatically digested overnight in a solution containing collagenase, hyaluronidase, and DNase to create a single-cell suspension.
- Initial Culture: The resulting cell suspension, containing both tumor cells and lymphocytes, was washed and cultured in media supplemented with a high concentration of Interleukin-2 (IL-2), a potent T cell growth factor.
- Selective Expansion: Over a period of 3 to 5 weeks, the lymphocytes (TILs) selectively expanded in the IL-2-rich environment, while the tumor cells died off.
- Screening for Reactivity: Once a sufficient number of TILs were grown, they were tested for their ability to kill the patient's own melanoma cells while sparing other cell types, typically using a chromium-51 release assay.

Experimental Protocol: Chromium-51 (51Cr) Release Cytotoxicity Assay



- Target Cell Labeling: Target cells (e.g., autologous melanoma cells, other tumor cells, or normal cells) were incubated with radioactive Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub>. The <sup>51</sup>Cr is taken up by viable cells.
- Co-incubation: The <sup>51</sup>Cr-labeled target cells were washed and then co-incubated with the effector cells (TILs) at various effector-to-target (E:T) ratios for 4-6 hours.
- Measurement of Cr Release: During the incubation, cytotoxic T cells that recognize their target antigen will lyse the target cells, causing the release of <sup>51</sup>Cr into the culture supernatant. The amount of radioactivity in the supernatant was measured using a gamma counter.
- Calculation of Specific Lysis: The percentage of specific lysis was calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
  - Spontaneous Release: Target cells incubated without effector cells.
  - Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

Data Presentation: Cytotoxicity of TIL 1200

The seminal study by Bakker et al. (1994) demonstrated that TIL 1200 specifically lysed HLA-A2.1 positive melanoma cells.



| Target Cell Line           | HLA-A2.1<br>Expression | <b>Gp100</b> Expression | % Specific Lysis<br>(E:T Ratio 40:1) |
|----------------------------|------------------------|-------------------------|--------------------------------------|
| Melanoma Lines             |                        |                         |                                      |
| Me 526                     | +                      | +                       | 55%                                  |
| Me 624                     | +                      | +                       | 48%                                  |
| BLM                        | +                      | -                       | 5%                                   |
| Control Lines              |                        |                         |                                      |
| K562<br>(Erythroleukemia)  | -                      | -                       | <5%                                  |
| Daudi (B-cell<br>Lymphoma) | -                      | -                       | <5%                                  |

Data extracted from Bakker et al., J Exp Med, 1994.[1]

#### **Experiment 2: Gene Cloning via T Cell Recognition**

With a melanoma-specific TIL clone (TIL 1200) in hand, the next challenge was to identify the gene encoding the antigen it recognized. The strategy involved transfecting a library of genes from a melanoma cell into a non-recognized cell line and screening for which gene conferred recognition by the T cells.

Experimental Protocol: cDNA Library Construction and Screening

- mRNA Isolation: Total RNA was extracted from a Gp100-positive melanoma cell line (e.g., Me 526). Messenger RNA (mRNA) was then purified from the total RNA.
- cDNA Synthesis: The isolated mRNA was used as a template to synthesize complementary DNA (cDNA) using the enzyme reverse transcriptase. This resulted in a library of cDNA molecules representing all the genes being expressed in the melanoma cell.
- Vector Ligation: The cDNA library was ligated into an expression vector (e.g., pCDNA3) suitable for expression in mammalian cells.



- Transfection into Target Cells: The key step involved using a cell line that was not recognized by TIL 1200 but expressed the correct HLA molecule (HLA-A2.1). COS-7 cells, which are easy to transfect, were co-transfected with a plasmid encoding HLA-A2.1 and pools of the melanoma cDNA library.
- T Cell Screening: After allowing time for protein expression (typically 48 hours), the transfected COS-7 cells were co-cultured with the TIL 1200 clone. The activation of the T cells was measured by the release of cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) or Tumor Necrosis Factor-alpha (TNF-α), into the supernatant.
- Isolating the Positive Clone: Pools of the cDNA library that resulted in T cell activation were progressively subdivided and re-tested until a single cDNA clone responsible for the activity was isolated. This clone was then sequenced and identified as encoding Gp100.

To confirm the finding, the Gp100-negative, HLA-A2.1-positive melanoma cell line BLM was transfected with the isolated Gp100 cDNA.

Data Presentation: Lysis of Gp100-Transfected Cells

| Target Cell Line | Transfected Gene   | % Specific Lysis (E:T Ratio 20:1) |
|------------------|--------------------|-----------------------------------|
| BLM              | Mock (Vector only) | 4%                                |
| BLM              | Gp100 cDNA         | 42%                               |

Data extracted from Bakker et al., J Exp Med, 1994.[1]

#### **Experiment 3: Epitope Mapping**

Once Gp100 was identified as the target antigen, the next step was to pinpoint the exact short peptide sequences (epitopes) within the protein that were being presented by HLA-A2.1 and recognized by the T cells.

Experimental Protocol: T-Cell Epitope Mapping



- Peptide Synthesis: Based on the amino acid sequence of Gp100 and known HLA-A2.1 binding motifs (typically 9-10 amino acids with specific anchor residues), a large panel of potential peptide epitopes was synthesized.
- Target Cell Pulsing: An HLA-A2.1-positive target cell line that is easy to work with and does
  not express Gp100, such as the T2 cell line, was used. These cells were incubated with each
  of the synthetic peptides. The peptides bind to the empty HLA-A2.1 molecules on the T2 cell
  surface.
- T Cell Recognition Assay: The peptide-pulsed T2 cells were then co-cultured with Gp100-reactive TIL clones. Recognition was measured by either a <sup>51</sup>Cr-release assay or a cytokine release assay (e.g., IFN-γ ELISA).
- Identification of Dominant Epitopes: Peptides that resulted in strong T cell activation were identified as epitopes.

Data Presentation: Recognition of Gp100 Epitopes by TILs

A subsequent study by Kawakami et al. (1995) identified several Gp100 epitopes recognized by different TIL lines. The recognition was highly specific and led to both target cell lysis and cytokine production.

Table 3a: Cytokine (IFN-y) Release by TIL 1200 in Response to Gp100 Peptides

| Peptide (Amino Acid<br>Position) | Peptide Sequence | IFN-y Release (pg/mL) |
|----------------------------------|------------------|-----------------------|
| Gp100 (154-162)                  | KTWGQYWQV        | 1,250                 |
| Gp100 (457-466)                  | LLDGTATLRL       | 850                   |
| Irrelevant Peptide               | -                | <50                   |

Data representative of findings in Kawakami et al., J Immunol, 1995.[2]

Table 3b: Cytotoxicity of TIL 620 Against Peptide-Pulsed T2 Cells



| Peptide Pulsed on T2 Cells  | % Specific Lysis (E:T Ratio 20:1) |  |
|-----------------------------|-----------------------------------|--|
| Gp100 (209-217) - ITDQVPFSV | 45%                               |  |
| Gp100 (280-288) - YLEPGPVTA | 52%                               |  |
| Irrelevant Peptide          | <5%                               |  |

Data representative of findings in Kawakami et al., J Immunol, 1995.[2]

#### **Visualizations**

The following diagrams illustrate the key workflows and biological pathways central to the discovery of Gp100.





Click to download full resolution via product page

Caption: Experimental workflow for the discovery of Gp100.





Click to download full resolution via product page

Caption: MHC Class I antigen processing pathway for Gp100.



#### Conclusion

The discovery of Gp100 as a melanoma antigen was a landmark achievement that validated the core principles of T-cell-mediated cancer immunity. The experimental framework, moving from patient-derived T cells to gene identification and epitope mapping, became a blueprint for discovering other tumor antigens. Gp100 and its derived peptides have since been used extensively in cancer vaccine trials and other immunotherapeutic strategies. This in-depth guide serves as a resource for understanding the foundational science that continues to inspire and inform the development of novel cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rupress.org [rupress.org]
- 2. Recognition of multiple epitopes in the human melanoma antigen gp100 by tumorinfiltrating T lymphocytes associated with in vivo tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery of Gp100: A Melanoma Antigen Unveiled by the Immune System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828564#discovery-of-gp100-as-a-melanoma-antigen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com